血管紧张素 I,缬(5)-

描述

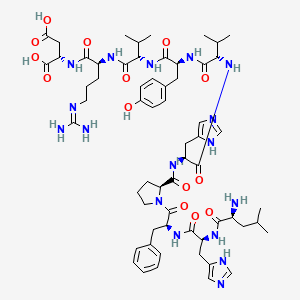

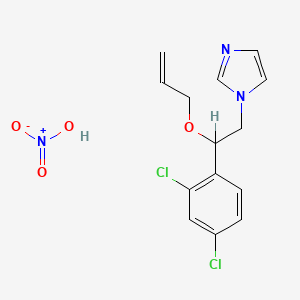

Angiotensin I, val(5)- is a peptide hormone component of the renin-angiotensin system involved in the regulation of blood vessel constriction and aldosterone release . It is a decapeptide derived from angiotensinogen . It is also considered a putative neurotransmitter .

Synthesis Analysis

Angiotensin I, val(5)- is synthesized from angiotensinogen . The synthesis of nonmammalian angiotensins and their comparative pressor properties have been studied . Angiotensin I-converting enzyme (ACE) inhibitors from food origins could be a good alternative to synthetic drugs . The molecular mechanisms of chloride activation have been investigated thoroughly through mutagenesis studies .Molecular Structure Analysis

The molecular structure of Angiotensin I, val(5)- is complex. It involves two homologous domains (N- and C-), which display clear differences in substrate specificities and chloride activation . The secondary structures of the three inhibitor-protein complexes do not change significantly .Chemical Reactions Analysis

Angiotensin I, val(5)- is involved in regulating blood pressure via the kallikrein-kininand renin-angiotensin-aldosterone complex . It is a key drug target for the treatment of cardiovascular system diseases . The molecular mechanisms of chloride activation have been investigated thoroughly through mutagenesis studies .Physical And Chemical Properties Analysis

The physical and chemical properties of Angiotensin I, val(5)- are complex. It is a zinc protease that cleaves angiotensin-I (AngI), bradykinin, and a broad range of other signaling peptides . The enzyme activity is provided by two homologous domains (N- and C-), which display clear differences in substrate specificities and chloride activation .科学研究应用

1. 生物活性及对血压的影响

血管紧张素 I,特别是第 5 位为缬氨酸的变体(缬(5)),在血压调节中起着重要作用。研究表明,源自血管紧张素的肽,如血管紧张素 II 及其片段,可以通过多种方式影响血压。例如,在血管紧张素 1 型受体阻断的大鼠中观察到血管紧张素 2 型受体介导的低血压,这表明不同血管紧张素受体在血压控制中具有对抗调节作用 (Carey et al., 2001)。

2. 在心血管和肾系统中的作用

血管紧张素 I,缬(5) 的作用延伸到心血管和肾系统。它已被确定为多种过程的关键介质,包括肾液重吸收和心肌炎症的调节。例如,研究表明,血管紧张素 II 参与冠状微血管炎症并影响心脏血管紧张素系统成分,突出了其在心血管健康中的重要性 (Serneri et al., 2004)。

3. 治疗应用

血管紧张素 I,缬(5) 也因其治疗潜力而受到研究,特别是在高血压和心力衰竭方面。缬沙坦是一种血管紧张素受体阻滞剂,已被研究其在治疗肺动脉高压和心力衰竭等疾病中的疗效,在改善心脏功能和降低高血压方面显示出有希望的结果 (Clements et al., 2019)。

4. 对血管紧张素转换酶 (ACE) 的抑制作用

研究发现,某些肽,包括源自血管紧张素 I,缬(5) 的 Val-Tyr,是血管紧张素 I 转换酶 (ACE) 的抑制剂。这些肽已从大米蛋白等多种来源中分离出来,并显示出对 ACE 的抑制作用,表明其在治疗高血压和相关心血管疾病中的潜力 (Chen et al., 2013)。

未来方向

The inhibition of human angiotensin I converting enzyme (ACE) has been regarded as a promising approach for the treatment of hypertension . Despite research attempts over many years, our understanding of the mechanisms of activation and inhibition of ACE is still far from complete . Future research will focus on the pleiotropic effects of Angiotensin I, val(5)-, independent of blood pressure lowering, and their contribution to cardiovascular outcomes .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H87N17O14/c1-32(2)22-40(62)51(82)71-43(25-37-28-65-30-68-37)53(84)74-45(24-35-12-8-7-9-13-35)59(90)78-21-11-15-47(78)56(87)72-44(26-38-29-66-31-69-38)55(86)77-50(34(5)6)58(89)73-42(23-36-16-18-39(79)19-17-36)54(85)76-49(33(3)4)57(88)70-41(14-10-20-67-61(63)64)52(83)75-46(60(91)92)27-48(80)81/h7-9,12-13,16-19,28-34,40-47,49-50,79H,10-11,14-15,20-27,62H2,1-6H3,(H,65,68)(H,66,69)(H,70,88)(H,71,82)(H,72,87)(H,73,89)(H,74,84)(H,75,83)(H,76,85)(H,77,86)(H,80,81)(H,91,92)(H4,63,64,67)/t40-,41-,42-,43-,44-,45-,46-,47-,49-,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNYEIPUKIFIHI-OYFMMMBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(CC4=CN=CN4)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H87N17O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Angiotensin I, val(5)- | |

CAS RN |

484-43-5 | |

| Record name | Angiotensin I, val(5)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[3-[[[(Dimethylamino)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-N,N-dimethyl-urea](/img/structure/B1587085.png)

![[4-(methoxycarbamoyl)phenyl]boronic Acid](/img/structure/B1587093.png)